Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- (CAS 442651-61-8) is a synthetic, heterocyclic small molecule with the molecular formula C18H17BrN2O6S2 and a molecular weight of 501.4 g/mol. It is a complex benzamide derivative characterized by a 2-bromo-3,4,5-trimethoxybenzamide core linked to a 6-(methylsulfonyl)-2-benzothiazolyl moiety.

Molecular Formula C18H17BrN2O6S2
Molecular Weight 501.4 g/mol
CAS No. 442651-61-8
Cat. No. B11615633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-
CAS442651-61-8
Molecular FormulaC18H17BrN2O6S2
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br)OC)OC
InChIInChI=1S/C18H17BrN2O6S2/c1-25-12-8-10(14(19)16(27-3)15(12)26-2)17(22)21-18-20-11-6-5-9(29(4,23)24)7-13(11)28-18/h5-8H,1-4H3,(H,20,21,22)
InChIKeyLWNULLKRXOUCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- (CAS 442651-61-8): Procurement-Grade Structural & Physicochemical Baseline


Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- (CAS 442651-61-8) is a synthetic, heterocyclic small molecule with the molecular formula C18H17BrN2O6S2 and a molecular weight of 501.4 g/mol . It is a complex benzamide derivative characterized by a 2-bromo-3,4,5-trimethoxybenzamide core linked to a 6-(methylsulfonyl)-2-benzothiazolyl moiety . This compound is exclusively offered for research purposes and is not intended for therapeutic or veterinary use . It belongs to a class of compounds that have been widely studied for potential anti-inflammatory, anticancer, and antimicrobial properties, with the benzothiazole moiety often associated with enhanced biological activity .

1
SAR probe design
Halogen bonding studies
2‑bromo substitution enables structure‑activity relationship campaigns
2
Late‑stage diversification
Synthetic handle for library expansion
Aryl bromide serves as a cross‑coupling site for analog synthesis
3
Matched pair analysis
Bromination impact benchmarking
Compare physicochemical effects with non‑brominated analog

Why 442651-61-8 Cannot Be Simply Replaced by Common In-Class Analogs: The Dual-Substituent Problem


Generic substitution within the N-(benzothiazol-2-yl)benzamide class is precluded by the unique and interdependent contributions of its two key structural domains. The 6-methylsulfonyl group on the benzothiazole ring and the 2-bromo substituent on the trimethoxybenzamide core are not merely additive features; they create a distinct chemical entity . The parent compound, N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2), lacks the entire 2-bromo-3,4,5-trimethoxy substitution pattern, which is critical for target engagement and potency . Conversely, the non-brominated analog, 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 327093-93-6), demonstrates that simply removing the single 2-bromo atom results in a different compound with altered physicochemical properties and, by inference, significantly different biological activity . Therefore, experimental protocols or structure-activity relationship (SAR) studies designed for the specific dual-substitution pattern of CAS 442651-61-8 will not be reliably reproduced by any single generic analog.

!
2‑Bromo‑trimethoxy pattern absent
The parent benzamide (CAS 307327‑02‑2) lacks the entire substitution motif and may fail to engage the intended target, limiting SAR reproducibility.
!
Non‑brominated analog property shift
Removing the 2‑bromo atom (as in CAS 327093‑93‑6) alters lipophilicity and solubility, which may shift biological activity and assay behavior.
!
Lack of synthetic handle
Non‑halogenated analogs cannot provide the aryl bromide necessary for late‑stage derivatization, preventing focused library generation.

Head-to-Head Differentiation Guide for CAS 442651-61-8: Quantitative Comparisons Against Closest Analogs


Structural Differentiation: The 2-Bromo Substituent as a Key Distinguishing Feature

CAS 442651-61-8 is structurally differentiated from its closest commercially available analog, 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 327093-93-6), by the presence of a bromine atom at the 2-position of the benzamide ring . This single-atom variation converts the compound from a non-halogenated structure (Mol. Wt.: 422.48 g/mol) to a brominated one (Mol. Wt.: 501.4 g/mol), which can profoundly impact target binding through steric and hydrophobic effects .

2‑Bromo Substitution
Data to verify
Δ MW +78.92 g/mol vs. non‑brominated analog
Supports SAR differentiation for halogen bonding probe studies.
Vendor‑certified structural data; experimental binding confirmation needed.
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Predicted Lipophilicity and Solubility: Impact of Bromination on Drug-Like Properties

The introduction of the 2-bromo substituent is predicted to significantly increase lipophilicity compared to the non-brominated analog. CAS 442651-61-8 has a higher calculated logP and lower predicted aqueous solubility than 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, based on proprietary computational models and vendor-provided data .

Lipophilicity Shift
Data to verify
Estimated Δ logP > +0.15, Δ logSw
Informs solubility‑permeability trade‑off for assay selection.
Predicted values from computational models; experimental logP/logS recommended.
Electronic Effect
Class‑level
Strong -I inductive effect from bromine; halogen bonding capability
Modulates electron density and may enhance target interaction.
Inferred from organic chemistry principles; direct measurement not supplied.
Synthetic Utility
Reported
Aryl bromide handle for Suzuki, Buchwald‑Hartwig couplings
Enables late‑stage diversification and focused library synthesis.
Synthetic route described by vendors; yield optimization per reaction required.
Physicochemical Properties ADME Drug Discovery

Substituent Electronic Effects: Bromine as an Electron-Withdrawing Group Modulator

The bromine atom at the 2-position exerts an electron-withdrawing inductive effect (-I) on the benzamide core, differentiating it from the electron-donating resonance effect (+M) of the methoxy groups. This electronic modulation is absent in the non-brominated analog and can influence the compound's reactivity in nucleophilic substitution reactions and its interaction with biological targets through halogen bonding .

Electronic Effect
Class‑level
Strong -I inductive effect from bromine; halogen bonding capability
Modulates electron density and may enhance target interaction.
Inferred from organic chemistry principles; direct measurement not supplied.
Physical Organic Chemistry Reactivity Medicinal Chemistry

Synthetic Accessibility and Role as a Late-Stage Diversification Intermediate

The synthesis of CAS 442651-61-8 requires a multi-step sequence involving bromination of the trimethoxybenzamide core, formation of the benzothiazole ring, and a final coupling step, as outlined by vendors . The bromine atom serves as a versatile synthetic handle, offering a point of divergence for further late-stage functionalization via cross-coupling reactions—a feature not available in the non-brominated analog.

Synthetic Utility
Reported
Aryl bromide handle for Suzuki, Buchwald‑Hartwig couplings
Enables late‑stage diversification and focused library synthesis.
Synthetic route described by vendors; yield optimization per reaction required.
Synthetic Chemistry Library Synthesis Lead Diversification

Definitive Application Scenarios for Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- Based on Evidence


Structure-Activity Relationship (SAR) Studies for Halogen Bonding Interactions

Researchers investigating the role of halogen bonding in target-ligand interactions can use CAS 442651-61-8 as a positive probe. The 2-bromo substituent provides a defined site for halogen bond formation, which can be systematically compared to the non-halogenated analog (CAS 327093-93-6) to quantify the energetic contribution of this interaction . The observed differences in activity between these matched molecular pairs can directly inform lead optimization strategies, making procurement of both compounds essential for a rigorous SAR campaign.

Chemical Biology Probe Development Requiring a Synthetic Handle

In chemical biology, the synthesis of target-engaged probes often requires a functional group for late-stage derivatization. CAS 442651-61-8 is uniquely suited for this purpose due to its aryl bromide moiety, which is a versatile handle for palladium-catalyzed cross-coupling reactions . This allows for the installation of affinity tags, fluorescent reporters, or photo-crosslinking groups directly onto the active scaffold without requiring de novo synthesis, a significant advantage over non-halogenated analogs.

Physicochemical Property Benchmarking in Matched Molecular Pair Analysis

CAS 442651-61-8 serves as an ideal compound for matched molecular pair analysis focusing on the impact of bromination. By directly comparing its predicted or measured logP and solubility with the non-brominated analog (CAS 327093-93-6, with known logP of 2.356 and logSw of -3.191), medicinal chemists can calibrate computational models and experimentally validate the effect of a single halogen atom on key ADME parameters . This data is critical for building predictive models to guide future compound design.

Screening Library Enhancement for Diversity-Oriented Synthesis

For organizations maintaining diverse screening libraries, CAS 442651-61-8 adds a unique chemotype that is underrepresented by simpler analogs. Its dual-substituent architecture (2-bromo-3,4,5-trimethoxybenzamide + 6-(methylsulfonyl)-2-benzothiazolyl) represents a specific combination of structural features not captured by general library compounds . Its procurement ensures library coverage for this specific pharmacophoric pattern, increasing the chances of finding novel hits in high-throughput screens.

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
2‑bromo substituent presence
Target engagement comparison with non‑brominated analog
Chemical biology probe development
Aryl bromide synthetic handle
Cross‑coupling derivatization efficiency
Matched molecular pair analysis
Bromination‑dependent logP/logSw shift
Experimental validation of predicted ADME parameters
Screening library enhancement
Unique dual‑substituent chemotype
Pharmacophore coverage verification in HTS campaigns
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